Technical Documentation Center

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride
  • CAS: 1228880-19-0

Core Science & Biosynthesis

Foundational

The Chemical, Structural, and Pharmacological Profile of Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern medicinal chemistry, the strategic selection o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of privileged scaffolds is critical for navigating the complex pharmacodynamic and pharmacokinetic landscapes of drug discovery. Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) has emerged as a highly versatile bifunctional building block. Characterized by a rigid cyclopropyl ring, a hydrogen-bond-accepting pyridine moiety, and a primary amine, this compound restricts conformational flexibility while maximizing target-binding affinity.

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic methodologies, and its pivotal role in synthesizing Somatostatin Receptor Subtype 4 (SSTR4) agonists for neuropathic pain and Tyrosine Threonine Kinase (TTK/Mps1) inhibitors for oncology.

Physicochemical Properties & Structural Rationale

The structural architecture of Cyclopropyl(pyridin-2-yl)methanamine dictates its utility in drug design. The inclusion of the cyclopropyl group introduces steric bulk adjacent to the chiral center (or pro-chiral center in the achiral form), forcing the adjacent amine into a specific spatial orientation. This conformational locking reduces the entropic penalty upon binding to target proteins.

The compound is commercially supplied and utilized primarily as a dihydrochloride salt [1]. The free base contains two basic nitrogen atoms: the primary aliphatic amine (pKa ~9.5) and the pyridine nitrogen (pKa ~5.2). Converting this to a dihydrochloride salt ensures complete protonation, which prevents oxidative degradation of the primary amine, enhances shelf-life under inert atmospheres, and drastically improves aqueous solubility for downstream in vitro assays.

Table 1: Quantitative Chemical Specifications
PropertyValue / Specification
Chemical Name Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride
Synonyms Cyclopropyl(2-pyridinyl)methylamine dihydrochloride
CAS Number 1228880-19-0
Linear Formula C₉H₁₂N₂ · 2HCl (or C₉H₁₄Cl₂N₂)
Molecular Weight 221.13 g/mol
InChI Key XICWJAJJLGEAGU-UHFFFAOYSA-N
Physical Form Powder or crystals
Purity ≥ 95% - 97%
Storage Conditions Inert atmosphere (Argon/Nitrogen), Room Temperature
GHS Hazard Codes H302 (Harmful if swallowed), H315, H319

Synthetic Methodology

The synthesis of the free base, cyclopropyl(pyridin-2-yl)methanamine, relies on the nucleophilic addition of a Grignard reagent to a nitrile, followed by reduction and salt formation [2]. The following protocol outlines the self-validating workflow, emphasizing the causality behind each experimental choice.

Step-by-Step Protocol: Synthesis of the Dihydrochloride Salt

Step 1: Preparation of the Grignard Reagent

  • Procedure: Charge a flame-dried 20 mL microwave vial with Magnesium (Mg) powder (240 mg, 10 mmol) and anhydrous Tetrahydrofuran (THF) (10 mL). Add bromocyclopropane (1.21 g, 10 mmol) dropwise.

  • Causality: Anhydrous THF is critical; its oxygen atoms donate electron density to the electron-deficient magnesium, stabilizing the cyclopropylmagnesium bromide complex via coordination. The flame-dried environment prevents the premature quenching of the Grignard reagent by ambient moisture.

Step 2: Nucleophilic Addition

  • Procedure: Stir the mixture for 30 minutes at room temperature. Introduce a solution of picolinonitrile (2-cyanopyridine) (520 mg, 5 mmol) dissolved in 3 mL of THF.

  • Procedure: Subject the vial to microwave irradiation for 10 minutes at 100 °C.

  • Causality: The cyclopropyl Grignard reagent is sterically hindered. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier for the nucleophilic attack on the nitrile carbon, forming an intermediate imine salt while minimizing unwanted side reactions.

Step 3: Reduction and Salt Formation

  • Procedure: Quench the reaction carefully with anhydrous methanol and reduce the resulting imine using a mild reducing agent (e.g., Sodium borohydride, NaBH₄). Extract the free base amine using Dichloromethane (DCM).

  • Procedure: To precipitate the salt, cool the methanolic/DCM solution to 0 °C and add 2.0 equivalents of HCl (2.0 M in Diethyl Ether). Stir for 1 hour at room temperature.

  • Causality: The addition of HCl in a non-polar solvent (Et₂O) drastically lowers the solubility of the highly polar dihydrochloride salt, driving its precipitation out of the solution as a pure crystalline solid, enabling easy isolation via vacuum filtration.

Synthesis A Bromocyclopropane + Mg (Anhydrous THF) B Cyclopropylmagnesium bromide A->B Grignard Formation C Picolinonitrile (Microwave, 100°C) B->C D Imine Intermediate C->D Nucleophilic Attack E Reduction (MeOH / NaBH4) D->E F Free Base Amine E->F G HCl in Et2O (0°C to RT) F->G Salt Precipitation H Cyclopropyl(pyridin-2-yl) methanamine 2HCl G->H

Figure 1: Step-by-step synthetic workflow for Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride.

Pharmacological Applications & Mechanistic Grounding

Cyclopropyl(pyridin-2-yl)methanamine is a highly sought-after intermediate in two distinct, cutting-edge therapeutic areas: Non-opioid analgesics and targeted oncology.

SSTR4 Agonists for Neuropathic Pain

The Somatostatin Receptor Subtype 4 (SSTR4) is a G-protein coupled receptor (GPCR) that plays a functional role in modulating sensory neurotransmitters without the central nervous system side effects associated with opioid receptors. In the absence of SSTR4, models show a propensity for persistent pain [3].

Application: Cyclopropyl(pyridin-2-yl)methanamine is reacted with 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid using HATU and Triethylamine (TEA) in DCM. This forms an amide intermediate that is subsequently dehydrated and cyclized using Burgess reagent to form imidazo[1,5-a]pyridine derivatives [3]. The pyridine ring of our core compound becomes seamlessly integrated into the fused bicyclic imidazopyridine system, which acts as the primary pharmacophore binding to the SSTR4 active site.

Tyrosine Threonine Kinase (TTK) Inhibitors in Oncology

Human TTK (also known as Monopolar Spindle 1, or Mps1) is a conserved multispecific kinase overexpressed in rapidly proliferating tissues and various tumors (e.g., breast cancer, testicular tumors) [4]. TTK is the master regulator of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures accurate chromosome segregation during mitosis.

Application: By incorporating the cyclopropyl(pyridin-2-yl)methanamine motif into an indazole-5-carboxamide scaffold, researchers synthesize potent, orally bioavailable TTK inhibitors [4]. The pyridine nitrogen acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region of the TTK enzyme. Inhibiting TTK abrogates the SAC, forcing cancer cells to exit mitosis prematurely. This results in massive chromosomal instability (aneuploidy) and subsequent tumor cell apoptosis.

TTK_Pathway A Tumor Cell Proliferation B TTK (Mps1) Kinase Overexpression A->B C Spindle Assembly Checkpoint (SAC) Active B->C E SAC Abrogation B->E Inhibition Pathway C->E Bypass D Indazole-based TTK Inhibitor (Synthesized from Scaffold) D->B Inhibits Kinase Activity F Premature Mitotic Exit E->F G Chromosomal Instability (Aneuploidy) F->G H Tumor Cell Apoptosis G->H

Figure 2: Mechanism of action of TTK inhibitors synthesized using the title compound.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. The free base form of the compound exhibits distinct Nuclear Magnetic Resonance (NMR) signatures.

¹H NMR (400 MHz, CDCl₃) Data [4]:

  • δ 8.52 (d, J = 4.0 Hz, 1H): Corresponds to the proton adjacent to the pyridine nitrogen, shifted significantly downfield due to the electronegativity and anisotropy of the aromatic ring.

  • δ 7.82 (dt, J = 7.6 Hz, 1.6 Hz, 1H): Para-proton on the pyridine ring.

  • δ 7.50 (d, J = 8.0 Hz, 1H): Ortho-proton relative to the methanamine substitution.

  • δ 7.34-7.39 (m, 1H): Meta-proton on the pyridine ring.

  • δ 3.25 (d, J = 8.8 Hz, 1H): The methine proton situated between the primary amine, pyridine ring, and cyclopropyl group. The doublet splitting is caused by coupling with the adjacent cyclopropyl methine proton.

  • δ 1.18-1.10 (m, 1H): Cyclopropyl ring protons (highly shielded, upfield).

References

  • AWS/Patent Repository. (n.d.). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carbox. Retrieved March 18, 2026, from [Link]

  • Google Patents. (2024). WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4) agonists and their applications.
  • European Patent Office. (2013). EP 2766352 B1 - Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same. Googleapis. Retrieved March 18, 2026, from [Link]

Exploratory

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride molecular weight and formula

An In-depth Technical Guide to Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride Abstract This technical guide provides a comprehensive overview of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS No: 1228880...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS No: 1228880-19-0), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, discusses its strategic importance in modern drug discovery, and provides essential protocols for its handling, quality control, and storage. The guide is intended for scientists and professionals who require a deep technical understanding of this compound for its application in research and development projects.

Core Compound Identification and Properties

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride is a salt form of a primary amine containing two key structural motifs: a pyridine ring and a cyclopropyl group. The pyridine moiety serves as a common scaffold in numerous biologically active compounds, while the cyclopropyl ring is a valuable "bioisostere" often introduced to enhance the pharmacological properties of a molecule.[1] The dihydrochloride salt form is typically used to improve the compound's stability and solubility in aqueous media.

Chemical Structure

The structure consists of a central methane-amine carbon atom bonded to a hydrogen, an amino group, a pyridin-2-yl group, and a cyclopropyl group. In the dihydrochloride salt, the nitrogen atoms of both the primary amine and the pyridine ring are protonated.

G A 2-Bromopyridine + Cyclopropylacetonitrile B Cyclopropyl(pyridin-2-yl)acetonitrile A->B Grignard or Lithiation C Cyclopropyl(pyridin-2-yl)methanone (Ketone Intermediate) B->C Hydrolysis E Cyclopropyl(pyridin-2-yl)methanamine (Free Base) C->E Reductive Amination D Ammonia Source (e.g., NH4OAc) + Reducing Agent (e.g., NaBH3CN) D->E G Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride (Final Product) E->G Salt Formation F HCl in Ether/Dioxane F->G caption Plausible synthetic workflow for the target compound.

Caption: Plausible synthetic workflow for the target compound.

Mechanistic Discussion
  • Ketone Formation : The synthesis of the key intermediate, Cyclopropyl(pyridin-2-yl)methanone, is the first critical step. This can be achieved through various established organometallic routes, such as the reaction of a pyridyl Grignard reagent with cyclopropanecarbonyl chloride or related methods. The choice of reagents is dictated by yield, purity, and scalability requirements.

  • Reductive Amination : This is the core transformation. The ketone is reacted with an ammonia source (e.g., ammonium acetate) to form an intermediate imine in situ.

    • Causality : The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often preferred over stronger agents like sodium borohydride (NaBH₄) because it is less reactive towards the ketone starting material at neutral or slightly acidic pH but is highly effective at reducing the protonated imine intermediate. This selectivity minimizes side reactions, such as the reduction of the ketone to an alcohol, thereby improving the yield of the desired amine.

  • Salt Formation : The purified free base, an oil or low-melting solid, is often converted to a more stable and easily handled crystalline salt.

    • Rationale : Introducing two equivalents of hydrochloric acid (often as a solution in an anhydrous solvent like diethyl ether or dioxane) protonates the two basic nitrogen centers. This results in the precipitation of the dihydrochloride salt, which facilitates isolation, purification (through recrystallization), and long-term storage.

Experimental Protocols

Adherence to standardized protocols is essential for safety and reproducibility.

Protocol for Safe Handling and Storage

This compound must be handled with appropriate care in a controlled laboratory environment. [2][3]

  • Engineering Controls : Always handle Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride within a certified chemical fume hood to prevent inhalation of dust or powder. [2]Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [3]Use proper glove removal technique to avoid skin contact. [2]3. Handling Practices : Avoid generating dust. Do not eat, drink, or smoke in the handling area. [4]Wash hands thoroughly after handling. [2]4. Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [3]Keep it away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere. 5. Disposal : Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations.

Protocol for Quality Control via ¹H NMR Spectroscopy

Verifying the identity and purity of the compound is a critical step. While detailed spectral data requires experimental acquisition, the following protocol outlines the procedure and expected results for structural confirmation.

  • Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Data Acquisition : Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectral Features (Self-Validation) :

    • Pyridine Protons : Expect a set of four distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), characteristic of a 2-substituted pyridine ring. The proton adjacent to the nitrogen will be the most downfield.

    • Methine Proton : A single proton signal (a multiplet due to coupling with the amine and cyclopropyl protons) is expected for the C-H group connecting the two rings and the amine.

    • Cyclopropyl Protons : A complex set of multiplets in the aliphatic region (typically δ 0.5-1.5 ppm) corresponding to the non-equivalent protons of the cyclopropyl ring.

    • Amine Protons : A broad signal corresponding to the -NH₃⁺ protons. Its chemical shift can vary depending on solvent and concentration.

    • Integration : The relative integration of these signal regions should correspond to the number of protons (4H for pyridine, 1H for methine, 4H for cyclopropyl, 3H for amine). Any significant signals outside of these regions may indicate the presence of impurities.

Hazard and Safety Information

This compound is classified as hazardous. The following information is derived from safety data sheets and should be consulted before use.

Hazard Class Pictogram Signal Word Hazard Statement(s)
Acute Toxicity (Oral) GHS07 Warning H302: Harmful if swallowed
Skin Irritation GHS07 Warning H315: Causes skin irritation

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

Key Precautionary Statements :

  • P264 : Wash skin thoroughly after handling. [4]* P270 : Do not eat, drink or smoke when using this product. [4]* P280 : Wear protective gloves/protective clothing/eye protection/face protection. [2]* P301+P312 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352 : IF ON SKIN: Wash with plenty of water. [2]* P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]

Conclusion

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride is a strategically designed chemical entity that provides a valuable entry point for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines the proven utility of the pyridin-2-yl-methylamine scaffold with the beneficial physicochemical properties of the cyclopropyl group. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in the research and development of novel chemical agents.

References

  • Safety Data Sheet - CymitQuimica. (2024, December 19). (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride.
  • (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride, PK04477E-2, 2023/5/8 1/5. (2023, May 8). Safety Data Sheet.
  • SAFETY DATA SHEET. (2025, November 4). MilliporeSigma.
  • Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride | 1228880-19-0. MilliporeSigma.
  • [1-(pyridin-2-yl)cyclopropyl]methanamine dihydrochloride — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET. (2025, September 17). LGC Standards.
  • Cyclopropyl(pyridin-2-yl)methanamine hydrochloride_478263-93-3. An pharmatech co ltd.
  • Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride | 1228880-19-0. Sigma-Aldrich.
  • cyclopropyl(pyrimidin-2-yl)methanamine-1341510-67-5. Thoreauchem.
  • Cyclopropyl(pyridin-2-yl)methanamine hydrochloride | 478263-93-3. Sigma-Aldrich.
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • T. E. G. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • 535925-68-9 | cyclopropyl(pyridin-2-yl)methanamine. 3ASenrise.
  • (S)-cyclopropyl(pyridin-2-yl)methanamine | CAS#:1213077-92-9. (2025, September 11). Chemsrc.
  • 1228880-19-0|Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride. BLD Pharm.
  • WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC.
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC.
  • 1391594-50-5 | (S)-Cyclopropyl(pyridin-2-yl)methanamine hydrochloride. ChemScene.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC.
  • SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. (2023, April 19). Malaysian Journal of Chemistry.
  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2024, December 24). Comptes Rendus de l'Académie des Sciences.

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride Derivatives

Executive Summary Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) is a highly specialized chemical building block utilized extensively in modern medicinal chemistry. Rather than acting as a stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) is a highly specialized chemical building block utilized extensively in modern medicinal chemistry. Rather than acting as a standalone therapeutic agent, this compound provides a critical pharmacophore—a conformationally restricted, basic amine linked to a heteroaromatic ring—that dictates the receptor binding affinity of its downstream derivatives.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic role of this moiety in driving high-affinity interactions with target proteins, specifically the Somatostatin Receptor Subtype 4 (SSTR4) and Tyrosine Threonine Kinase (TTK). Furthermore, this guide outlines the self-validating experimental workflows required to rigorously quantify these interactions.

Structural Rationale & Target Receptor Profiles

The unique architecture of cyclopropyl(pyridin-2-yl)methanamine offers specific thermodynamic and spatial advantages in drug design:

  • Conformational Restriction (Causality) : The cyclopropyl ring restricts the rotational degrees of freedom of the methanamine side chain. This locks the basic nitrogen into a specific vector, significantly reducing the entropic penalty upon receptor binding, which directly increases overall binding affinity.

  • Hydrogen Bonding & π -Stacking : The pyridin-2-yl group serves as both a hydrogen bond acceptor (via the nitrogen lone pair) and a participant in π−π stacking interactions with aromatic residues within the receptor's binding pocket.

Somatostatin Receptor Subtype 4 (SSTR4)

SSTR4 is a Gi/o-coupled G protein-coupled receptor (GPCR) predominantly expressed in the dorsal root ganglia. Activation of SSTR4 leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This produces potent analgesic and anti-inflammatory effects without the central side effects typical of opioid receptors. Derivatives synthesized using cyclopropyl(pyridin-2-yl)methanamine have demonstrated robust agonistic activity at SSTR4, with binding affinities ( EC50​ ) frequently observed in the sub-100 nM range[1] .

Tyrosine Threonine Kinase (TTK)

Beyond GPCRs, this building block is incorporated into indazole-based compounds targeting TTK (Monopolar Spindle 1), a kinase overexpressed in various malignancies. The primary amine of the cyclopropyl(pyridin-2-yl)methanamine moiety facilitates critical hydrogen bonding within the ATP-binding cleft of the kinase, driving low-nanomolar inhibitory activity ( IC50​ )[2] .

SSTR4 Signaling Pathway Visualization

To understand the functional consequence of receptor binding, the downstream signaling cascade must be accurately mapped.

SSTR4_Pathway Ligand Agonist Derivative Receptor SSTR4 Receptor Ligand->Receptor Binds GProtein Gi/o Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Inhibits cAMP ↓ cAMP Levels Effector->cAMP Reduces Outcome Analgesia cAMP->Outcome Mediates

Caption: SSTR4 receptor activation pathway leading to analgesia.

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinity and functional activity of these derivatives must be evaluated using self-validating systems. These protocols incorporate internal controls to guarantee that every data point is mathematically and biologically sound.

Protocol 1: Competitive Radioligand Binding Assay (SSTR4)

Objective : Determine the binding affinity ( Ki​ ) of cyclopropyl(pyridin-2-yl)methanamine derivatives at the human SSTR4 receptor. Causality & Design : By competing a known radioligand against the test compound, we can calculate the exact affinity. The system is self-validating through the inclusion of a total binding control (maximum signal) and a non-specific binding (NSB) control (background noise).

Step-by-Step Methodology :

  • Membrane Preparation : Harvest CHO-K1 cells stably expressing human SSTR4. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Setup : In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM of radioligand[ 125 I]-Somatostatin-14, and varying concentrations of the test derivative ( 10−11 to 10−5 M).

  • Internal Controls :

    • Total Binding (TB): Buffer + Radioligand + Membrane (No test compound).

    • Non-Specific Binding (NSB): Add 1 µM of unlabeled Somatostatin-14 to saturate all specific receptors.

  • Incubation & Filtration : Incubate at 25°C for 60 minutes to reach equilibrium. Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence) using a vacuum manifold. Wash three times with ice-cold buffer.

  • Quantification : Measure retained radioactivity using a gamma counter.

  • Validation & Analysis : Calculate specific binding (TB - NSB). Use non-linear regression to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation. Self-Validation Metric: The assay is deemed valid only if the Z'-factor is ≥0.5 .

Assay_Workflow Step1 1. Membrane Prep (Isolate SSTR4) Step2 2. Incubation (Ligand Competition) Step1->Step2 Step3 3. Rapid Filtration (Isolate Bound Ligand) Step2->Step3 Step4 4. Gamma Counting (Quantify Radioactivity) Step3->Step4 Step5 5. Cheng-Prusoff Analysis (Calculate Ki) Step4->Step5

Caption: Step-by-step workflow for competitive radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay

Objective : Confirm that binding translates to functional Gi-mediated agonism. Causality & Design : Because SSTR4 is Gi-coupled, agonism actively decreases cAMP. To measure a decrease accurately, baseline cAMP must first be artificially elevated using Forskolin (a direct adenylyl cyclase activator). IBMX is used to prevent premature cAMP degradation by phosphodiesterases, ensuring signal stability.

Step-by-Step Methodology :

  • Seed SSTR4-expressing cells in a 384-well plate (10,000 cells/well).

  • Pre-incubate with 0.5 mM IBMX for 15 minutes.

  • Co-incubate cells with 10 µM Forskolin (positive stimulation control) and serial dilutions of the test compound for 30 minutes.

  • Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

  • Validation : A standard curve of known cAMP concentrations must yield an R2>0.99 . The EC50​ is calculated based on the concentration-dependent reduction of the Forskolin-induced cAMP peak.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of synthesized derivatives utilizing the cyclopropyl(pyridin-2-yl)methanamine pharmacophore across different targets based on patent literature[1][2].

Target Receptor / EnzymeAssay TypePharmacological ActionTypical Affinity / Potency RangeKey Internal Control
SSTR4 (GPCR) Radioligand BindingHigh-Affinity Binding Ki​ < 10 nMUnlabeled SST-14 (NSB)
SSTR4 (GPCR) HTRF cAMP AssayFull Agonist (Gi-coupled) EC50​ < 100 nMForskolin + IBMX
TTK (Kinase) Kinase Activity (ATP)Competitive Inhibitor IC50​ < 50 nMStaurosporine

Conclusion

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride is a highly versatile building block that imparts significant binding affinity to its derivatives. By providing a conformationally locked basic amine and a heteroaromatic hydrogen-bonding partner, it is instrumental in the design of potent SSTR4 agonists and TTK inhibitors. Employing rigorous, self-validating assay systems ensures that the binding metrics derived from these compounds are both accurate and reproducible, accelerating the pipeline from benchtop synthesis to clinical application.

References

  • Title: Somatostatin receptor subtype 4 (SSTR4) agonists and their applications (WO2024102754A2)
  • Title: Indazole compounds as kinase inhibitors and method of treating cancer with same (EP2766352B1)

Sources

Exploratory

A Technical Guide to the Physical and Chemical Stability of Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride

An In-Depth Analysis for Drug Development Professionals Foreword: The Criticality of Stability in Early-Stage Drug Development In the trajectory of a new chemical entity (NCE) from discovery to a viable drug product, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Drug Development Professionals

Foreword: The Criticality of Stability in Early-Stage Drug Development

In the trajectory of a new chemical entity (NCE) from discovery to a viable drug product, the characterization of its physical and chemical stability is a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) program.[1][2] An early and thorough understanding of a molecule's inherent stability and degradation pathways is not merely a regulatory requirement but a crucial element of risk mitigation. It informs formulation development, selection of packaging, and determination of shelf-life and storage conditions.[3][4][5] This guide provides a comprehensive technical overview of the key considerations and experimental strategies for assessing the stability of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride, a molecule featuring a reactive cyclopropylamine moiety and a basic pyridinyl group. As a Senior Application Scientist, the insights presented herein are synthesized from established principles of pharmaceutical science and field-proven methodologies to provide a robust framework for its stability evaluation.

Molecular Structure and Inherent Stability Considerations

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride possesses distinct structural features that are predicted to influence its stability profile:

  • Cyclopropylamine Moiety: This functional group is known to be susceptible to hydrolytic degradation, particularly under certain pH conditions.[6] Ring-opening reactions can be a potential degradation pathway.

  • Pyridin-2-yl Group: The pyridine ring can influence the electronic properties of the adjacent methanamine, and its basicity will play a role in the salt's behavior in different pH environments.

  • Primary Amine Dihydrochloride Salt: Amine salts, particularly hydrochlorides, can be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[7] This propensity for water uptake can significantly impact both physical and chemical stability.[7]

Given these features, a comprehensive stability program must investigate the molecule's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress in both the solid and solution states.

Solid-State Stability Evaluation

The stability of the active pharmaceutical ingredient (API) in its solid form is paramount for handling, storage, and formulation into a solid dosage form.[8]

Hygroscopicity Assessment

Causality: The hygroscopic nature of an API can lead to physical changes such as deliquescence, and chemical degradation by providing a medium for reactions to occur.[7][9] For a dihydrochloride salt, understanding its behavior with respect to atmospheric moisture is a critical first step.

Experimental Protocol: Gravimetric Sorption Analysis

A systematic approach using a Gravimetric Sorption Analyzer (GSA) is recommended over the conventional desiccator method for a more detailed understanding.

  • Sample Preparation: A precisely weighed sample (5-10 mg) of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride is placed in the GSA sample pan.

  • Drying: The sample is dried under a stream of dry nitrogen at a controlled temperature (e.g., 25°C) until a stable weight is achieved. This establishes the baseline dry weight.

  • Sorption/Desorption Isotherm: The relative humidity (RH) is incrementally increased from 0% to 95% in defined steps (e.g., 10% increments), and the change in mass is recorded at each step until equilibrium is reached. Subsequently, the RH is incrementally decreased to generate the desorption curve.

  • Data Analysis: The percentage of water sorbed is plotted against the RH to generate a sorption-desorption isotherm. The shape of the isotherm provides insights into the mechanism of water uptake.

Data Presentation: Hygroscopicity Classification

Weight Gain (%) at 80% RH / 25°CEuropean Pharmacopoeia ClassificationPredicted Classification for an Amine Dihydrochloride
< 0.2Non-hygroscopicUnlikely
0.2 to < 2Slightly hygroscopicPossible
2 to < 15Moderately hygroscopicLikely
≥ 15Very hygroscopicPossible

Table based on European Pharmacopoeia standards.[9]

Forced Degradation Studies (Solid-State)

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11]

Experimental Workflow: Solid-State Forced Degradation

G cluster_0 API Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis API Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (single batch) Thermal Thermal Stress (e.g., 80°C) API->Thermal Expose samples Humidity Humidity Stress (e.g., 40°C / 75% RH) API->Humidity Expose samples Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Expose samples Oxidative Oxidative Stress (Solid-state exposure to O2) API->Oxidative Expose samples HPLC HPLC-UV/MS (Stability-Indicating Method) Thermal->HPLC Time points (e.g., 1, 2, 4 weeks) XRPD X-Ray Powder Diffraction Thermal->XRPD DSC Differential Scanning Calorimetry Thermal->DSC Appearance Visual Appearance Thermal->Appearance Humidity->HPLC Time points (e.g., 1, 2, 4 weeks) Humidity->XRPD Humidity->DSC Humidity->Appearance Photolytic->HPLC Time points (e.g., 1, 2, 4 weeks) Oxidative->HPLC Time points (e.g., 1, 2, 4 weeks)

Caption: Workflow for solid-state forced degradation studies.

Detailed Protocols:

  • Thermal Degradation: The API is exposed to elevated temperatures (e.g., 10°C increments from 50°C to 80°C) in a controlled oven.[1] For many amine salts, thermal degradation can occur, though often at temperatures exceeding typical storage conditions.[12][13]

  • Hygroscopic/Hydrolytic Degradation: The sample is stored under accelerated humidity conditions (e.g., 40°C / 75% RH). This condition is particularly relevant for a hygroscopic dihydrochloride salt and may promote hydrolysis of the cyclopropylamine moiety.[6]

  • Photostability: The API is exposed to a combination of visible and UV light as per ICH Q1B guidelines.[14][15][16][17][18] An overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter should be achieved.[14][15] The pyridinyl ring may impart some photosensitivity.

  • Oxidative Degradation: While less common in the solid state, exposing the API to an oxygen-rich atmosphere can reveal susceptibility to oxidation.

Solution-State Stability Evaluation

Understanding the stability of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride in solution is critical for the development of liquid formulations and for ensuring the integrity of samples during in-vitro and in-vivo studies.[3]

pH-Rate Profile

Causality: The stability of the compound, especially the cyclopropylamine group, is expected to be highly dependent on the pH of the solution.[6][19] A pH-rate profile will identify the pH of maximum stability, which is crucial for liquid formulation development.

Experimental Protocol: pH-Rate Study

  • Buffer Preparation: A series of aqueous buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12) are prepared.

  • Sample Incubation: A stock solution of the API is prepared and diluted into each buffer to a known concentration. These solutions are incubated at a controlled temperature (e.g., 50°C to accelerate degradation).

  • Time-Point Analysis: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) and immediately analyzed by a stability-indicating HPLC method.

  • Data Analysis: The natural logarithm of the remaining API concentration is plotted against time for each pH. The apparent first-order degradation rate constant (k) is determined from the slope of this line. A final plot of log(k) versus pH generates the pH-rate profile.

Predicted pH-Rate Profile and Degradation Pathway

G cluster_0 Predicted Degradation Pathway cluster_1 Predicted pH-Rate Profile Parent Cyclopropyl(pyridin-2-yl)methanamine Intermediate Ring-Opened Intermediate Parent->Intermediate Hydrolysis (pH-dependent) Product Degradation Product (e.g., Aldehyde/Ketone) Intermediate->Product p1 p2 p1->p2 Degradation Rate (log k) p3 p2->p3 Degradation Rate (log k) p4 p3->p4 Degradation Rate (log k) p5 p4->p5 Degradation Rate (log k) X_axis Y_axis

Caption: Predicted hydrolytic degradation pathway and corresponding pH-rate profile.

It is hypothesized that the cyclopropylamine moiety will be most susceptible to acid-catalyzed hydrolysis, leading to a higher degradation rate at low pH.[6]

Solution-State Forced Degradation

Similar to solid-state testing, forced degradation in solution is performed under more extreme conditions to ensure all potential degradants are identified.[1][20]

Experimental Conditions for Solution-State Forced Degradation

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CRing-opening of the cyclopropyl group.
Base Hydrolysis 0.1 M NaOH, 60°CPotential for degradation, though likely less pronounced than acid hydrolysis for the cyclopropylamine moiety.
Oxidation 3% H₂O₂, Room TemperatureOxidation of the pyridine ring (N-oxide formation) or the amine.
Thermal Neutral aqueous solution, 80°CGeneral acceleration of hydrolysis.
Photolysis Neutral aqueous solution, ICH Q1B light exposurePhotodegradation of the pyridine ring.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the intact API from its degradation products, process impurities, and formulation excipients.[11] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the method of choice.[21][22]

Method Development Strategy

  • Column and Mobile Phase Screening: A reverse-phase C18 column is a good starting point. Screening various mobile phase compositions (e.g., acetonitrile/methanol and different aqueous buffers/pHs) is necessary to achieve optimal separation.

  • Forced Degradation Sample Analysis: The stressed samples generated in Section 2.2 and 3.2 are analyzed. The goal is to achieve baseline separation of all degradation peaks from the main API peak.

  • Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the API in the presence of its degradants.

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer allows for the identification and structural elucidation of the degradation products by comparing their mass-to-charge ratios with the parent molecule.

Summary and Recommendations

The stability of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride is predicted to be primarily influenced by its hygroscopicity and the susceptibility of the cyclopropylamine moiety to pH-dependent hydrolysis. A comprehensive stability evaluation should prioritize:

  • Solid-State: A thorough characterization of its hygroscopic nature and its stability under accelerated temperature and humidity conditions. Photostability as per ICH Q1B is also crucial.

  • Solution-State: Elucidation of the pH-rate profile to identify the pH of maximum stability for liquid formulation development.

  • Analytical: Development and validation of a robust, stability-indicating HPLC method capable of separating and quantifying all significant degradation products.

By undertaking this structured and scientifically-driven approach, researchers and drug development professionals can build a comprehensive stability profile for Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride, enabling informed decisions for its progression as a potential therapeutic agent.

References

  • VxP Pharma. (2020, January 11). Solid State Stability. Available at: [Link]

  • Koenigbauer, M. J., Brooks, S. H., Rullo, G., & Couch, R. A. (1992). Solid-state stability testing of drugs by isothermal calorimetry. Pharmaceutical Research, 9(7), 939–944. Available at: [Link]

  • Campbell, J. M., Lee, M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858–2864. Available at: [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Available at: [Link]

  • Wang, J., & Zaheer, Z. (2018). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. ResearchGate. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • D'Antonio, D., et al. (2020). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design. Available at: [Link]

  • Leukocare. Accelerated Stability Studies for Faster Drug Development. Available at: [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • Lollmann, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2335–2344. Available at: [Link]

  • Analytical Study of Some Drugs Containing Amine Group. (n.d.). Available at: [Link]

  • Chertkoff, M. J., & Friedman, R. (1968). Hydrolysis of oil-soluble organic amine salts in the two-phase water-benzene system. Industrial & Engineering Chemistry Product Research and Development, 7(3), 169-173. Available at: [Link]

  • (PDF) Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. (2015). ResearchGate. Available at: [Link]

  • III Analytical Methods. (n.d.). Available at: [Link]

  • Ahlers, J., et al. (2013). Hydrolysis of chemicals as a function of structure and pH: Meeting the information requirements of REACH in a reliable way. Environmental Sciences Europe, 25(1), 16. Available at: [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. Available at: [Link]

  • Hydrolysis of Oil-Dispersed Amine Salts. (1967). DTIC. Available at: [Link]

  • Binder World. (2025, April 10). In the right light: What ICH photostability tests are all about. Available at: [Link]

  • Figure 3: pH-Stability test of the aminal core toward hydrolysis in... (2016). ResearchGate. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • SGS Singapore. Pharmaceutical Stability Testing and Storage. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Available at: [Link]

  • Roman, M., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. PMC - NIH. Available at: [Link]

  • Certified Laboratories. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available at: [Link]

  • Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. Available at: [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. (2013). Repository Home. Available at: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2015). UKnowledge - University of Kentucky. Available at: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PMC. Available at: [Link]

  • Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Available at: [Link]

  • Chaudhari, S. P., & Dave, R. H. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2355–2364. Available at: [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • NextSDS. [1-(pyridin-2-yl)cyclopropyl]methanamine dihydrochloride — Chemical Substance Information. Available at: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • 3ASenrise. 535925-68-9 | cyclopropyl(pyridin-2-yl)methanamine. Available at: [Link]

  • (PDF) Learning relationships between chemical and physical stability for drug development. (2026, January 22). ResearchGate. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Available at: [Link]

  • SciSpace. (2021, June 23). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride-ammonium sulfate single droplets. Available at: [Link]

  • Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain Py2. (1994). PMC. Available at: [Link]

  • Chemsrc. (2025, September 11). (S)-cyclopropyl(pyridin-2-yl)methanamine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride in Drug Discovery

Executive Summary & Physicochemical Rationale Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) is a highly versatile, alpha-branched primary amine building block utilized extensively in modern med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) is a highly versatile, alpha-branched primary amine building block utilized extensively in modern medicinal chemistry[1]. The integration of a cyclopropyl ring adjacent to the primary amine introduces critical steric bulk. This structural feature restricts the conformational flexibility of the resulting drug scaffold, which often translates to enhanced target binding affinity (due to a reduced entropic penalty upon binding) and improved metabolic stability against oxidative deamination. Furthermore, the 2-pyridyl moiety serves as a potent hydrogen bond acceptor and a potential metal-coordination site, making this building block particularly valuable in the synthesis of GPCR agonists and kinase inhibitors.

The compound is typically supplied and utilized as a dihydrochloride salt (C9H14Cl2N2)[1]. This salt form is crucial for preventing the spontaneous oxidation and degradation of the free base, ensuring long-term shelf stability and consistent stoichiometric handling during high-throughput synthesis[1].

Mechanistic Role in Lead Generation

Somatostatin Receptor Subtype 4 (SSTR4) Agonists

SSTR4 is a G protein-coupled receptor (GPCR) predominantly expressed in the dorsal root ganglion neurons. Unlike opioid receptors, targeting SSTR4 provides a non-addictive pathway for managing neuropathic pain and inflammation[2]. Cyclopropyl(pyridin-2-yl)methanamine is a key precursor in synthesizing selective SSTR4 small molecule agonists[2]. When coupled with complex carboxylic acids, the resulting amides mimic the pharmacophore of the native somatostatin peptide. The cyclopropyl group forces the molecule into a bioactive conformation that selectively activates the Gi/o protein signaling cascade, leading to the opening of inward-rectifying potassium channels (GIRK) and the inhibition of voltage-gated calcium channels, ultimately causing neuronal hyperpolarization and pain relief[3].

TTK (Mps1) Kinase Inhibitors for Oncology

Human TTK protein kinase (Monopolar Spindle 1) is a dual-specificity kinase critical for the spindle assembly checkpoint during cell division. It is heavily overexpressed in various rapidly proliferating tumors, including breast and ovarian cancers[4]. Cyclopropyl(pyridin-2-yl)methanamine is utilized to functionalize heterocyclic scaffolds (such as indazoles) to create potent TTK inhibitors[4]. The amine acts as a nucleophile to build the solvent-exposed or hinge-binding regions of the inhibitor. The 2-pyridyl nitrogen engages in critical hydrogen bonding with the kinase hinge region, while the cyclopropyl group occupies an adjacent hydrophobic pocket, conferring high selectivity over off-target kinases[5].

Experimental Protocols & Workflows

Protocol A: HATU-Mediated Amide Coupling (SSTR4 Agonist Synthesis)

Objective: To synthesize an amide precursor by coupling cyclopropyl(pyridin-2-yl)methanamine dihydrochloride with a sterically hindered carboxylic acid (e.g., 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid)[2]. Causality & Design: HATU is selected over EDC/HOBt because the alpha-branching (cyclopropyl group) of the amine significantly reduces its nucleophilicity. HATU forms a highly reactive HOAt ester intermediate that forces the coupling. A large excess of base (TEA or DIPEA) is mandatory; junior chemists often fail this reaction by adding only 1-2 equivalents of base, forgetting that the dihydrochloride salt immediately consumes 2 equivalents just to freebase the amine, leaving no base to drive the HATU activation.

Step-by-Step Procedure:

  • Preparation : In a dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 eq, e.g., 16.2 mmol) and HATU (1.2 eq, 16.2 mmol) in anhydrous Dichloromethane (DCM, 20 mL)[2].

  • Activation : Stir the mixture at room temperature for 10 minutes to allow the formation of the active HOAt ester.

  • Amine Addition : Add Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (1.0 eq, 13.5 mmol) to the activated mixture[2].

  • Freebasing & Reaction : Slowly add Triethylamine (TEA, ~5-10 eq, e.g., 10 mL) dropwise[2]. Note: This massive excess ensures complete neutralization of the dihydrochloride salt and maintains the basic environment required for coupling.

  • Monitoring (Self-Validation) : Stir the reaction at room temperature for 1 hour[2]. Validate reaction completion via LC-MS (monitor the disappearance of the amine mass [M+H]+ 149 and the appearance of the product mass).

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3 x 20 mL). The basic wash removes acidic byproducts and HOAt. Wash the combined organic layers with brine to remove residual DMF/salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate) to yield the pure amide.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Kinase Scaffolds

Objective: To install the cyclopropyl(pyridin-2-yl)methanamine moiety onto a halogenated indazole or pyrimidine scaffold for TTK inhibitor synthesis[4]. Causality & Design: Due to the steric hindrance of the cyclopropyl group, standard SNAr conditions at room temperature will fail. High temperatures (or microwave irradiation) and a polar aprotic solvent (NMP or DMSO) are required to overcome the activation energy barrier.

Step-by-Step Procedure:

  • Setup : In a microwave-safe vial, combine the heteroaryl chloride/bromide (1.0 eq) and Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (1.5 eq).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Note: 2.0 eq neutralizes the HCl salt; the remaining 2.0 eq acts as the acid scavenger for the SNAr reaction.

  • Solvent : Suspend the mixture in anhydrous NMP (0.5 M concentration).

  • Reaction : Seal the vial and heat under microwave irradiation at 120°C for 45 minutes.

  • Monitoring (Self-Validation) : Check by TLC (UV 254 nm). The starting material spot should be completely consumed.

  • Workup : Dilute with Ethyl Acetate and wash extensively with water (5 times) to remove the NMP and DIPEA salts. Dry the organic layer over MgSO4 and concentrate.

Quantitative Data & Reaction Parameters

ParameterProtocol A: Amide Coupling (GPCR Agonists)Protocol B: SNAr (Kinase Inhibitors)
Primary Reagents Carboxylic Acid, HATUHeteroaryl Halide
Amine Equivalents 1.0 eq (Limiting Reagent)1.5 - 2.0 eq (Excess)
Base Required TEA (Excess, >5 eq)DIPEA (4.0 eq)
Solvent System DCM or DMFNMP or DMSO
Temperature Room Temperature (20-25°C)120°C (Microwave)
Reaction Time 1 - 2 hours45 - 60 minutes
Typical Yield 85 - 98%60 - 80%
Primary Challenge Epimerization of chiral acidsSteric hindrance reducing nucleophilicity

Mechanistic Visualizations

SSTR4_Pathway Agonist SSTR4 Agonist (Amide Scaffold) Receptor SSTR4 Receptor (GPCR) Agonist->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Activates KChan GIRK Channels (Potassium Efflux) GProtein->KChan Stimulates CaChan VGCC Channels (Calcium Blockade) GProtein->CaChan Inhibits Effect Neuronal Hyperpolarization & Pain Relief KChan->Effect K+ Out CaChan->Effect Decreased Ca2+ In

Figure 1: SSTR4 signaling cascade modulated by cyclopropyl(pyridin-2-yl)methanamine-derived agonists.

Amide_Coupling Step1 Amine 2HCl Salt + Carboxylic Acid (Starting Materials) Step2 Freebasing with TEA/DIPEA (Neutralizes 2HCl) Step1->Step2 Step3 Activation with HATU (Forms Reactive HOAt Ester) Step2->Step3 Step4 Coupling Reaction (DCM, RT, 1-4 hrs) Step3->Step4 Step5 Aqueous Workup (NaHCO3) (Removes Acidic Byproducts) Step4->Step5 Step6 Purified Amide Scaffold (High Yield) Step5->Step6

Figure 2: Logical progression and causality of the HATU-mediated amide coupling workflow.

References

  • MilliporeSigma. "Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride | 1228880-19-0". Sigmaaldrich.com. URL:1

  • Google Patents. "WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4) agonists and their applications". Google.com. URL:2

  • European Patent Office. "EP 2766352 B1 - INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME". Googleapis.com. URL: 4

  • Google Patents. "WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4) agonists and their applications (Background & Mechanisms)". Google.com. URL: 3

  • European Patent Office. "EP 2766352 B1 - INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (Background & Mechanisms)". Googleapis.com. URL: 5

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride . This guide is designed for researchers and process chemists looking to optimize yields, resolve syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride . This guide is designed for researchers and process chemists looking to optimize yields, resolve synthetic bottlenecks, and ensure high-purity salt formation.

We have structured this guide to provide a holistic view of the synthesis, moving from the visual workflow to a self-validating protocol, followed by an in-depth troubleshooting Q&A and quantitative data summaries.

Experimental Workflow

SynthesisWorkflow N1 Picolinonitrile (Starting Material) N2 Grignard Addition (c-PrMgBr, THF) N1->N2 N3 Imine Intermediate (Magnesium Salt) N2->N3 0°C to RT N4 Reduction (NaBH4, MeOH) N3->N4 In-situ N5 Free Base (Amine) N4->N5 Aqueous Quench N6 Salt Formation (Anhydrous HCl) N5->N6 Extraction & Drying N7 Target Product (Dihydrochloride) N6->N7 Crystallization

Fig 1: One-pot Grignard addition, reduction, and salt formation workflow.

Self-Validating Experimental Protocol

This methodology details the one-pot Grignard addition and borohydride reduction route, which is the industry standard for avoiding cyclopropyl ring-opening[1].

Step 1: Grignard Preparation & Addition

  • In a flame-dried, argon-purged flask, suspend Mg powder (2.0 eq) in anhydrous THF. Add a catalytic crystal of iodine to activate the magnesium.

    • Causality: The iodine chemically etches the passivating magnesium oxide (MgO) layer on the turnings, ensuring reliable initiation of the sterically hindered cyclopropyl bromide.

  • Add bromocyclopropane (2.0 eq) dropwise, maintaining the internal temperature below 40°C.

  • Once the Mg is consumed, cool the solution to 0°C. Add picolinonitrile (1.0 eq) dissolved in THF dropwise.

    • Causality: 2.0 equivalents of the Grignard reagent are strictly required. The pyridine nitrogen of the picolinonitrile acts as a Lewis base, coordinating and sequestering one equivalent of the Grignard reagent[2].

  • Stir at room temperature for 2 hours.

  • Validation Check (IPC): Quench a 50 µL aliquot in wet MeOH and analyze via LC-MS. Proceed to Step 2 only when the picolinonitrile peak is completely consumed, confirming full conversion to the intermediate imine salt.

Step 2: In-Situ Reduction

  • Cool the reaction mixture back to 0°C.

  • Carefully add Sodium Borohydride (NaBH₄) (2.0 eq), followed by the slow, dropwise addition of anhydrous Methanol.

    • Causality: Methanol acts as a vital proton source. It breaks up the rigid imine-magnesium complex and activates the borohydride, facilitating rapid hydride transfer to the imine carbon[1].

  • Stir at room temperature for 1 hour.

Step 3: Workup & Dihydrochloride Salt Formation

  • Quench the reaction with water to destroy excess NaBH₄. Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

  • Dissolve the crude free base in anhydrous diethyl ether.

  • Under a nitrogen atmosphere, dropwise add 4.0 M HCl in 1,4-dioxane (2.5 eq).

    • Causality: Both the primary amine (pKa ~10) and the pyridine ring (pKa ~5.2) must be protonated to form the dihydrochloride salt. Using anhydrous HCl prevents the highly hygroscopic salt from "oiling out" into a gummy residue.

  • Filter the resulting precipitate rapidly and dry under high vacuum.

Troubleshooting & FAQs

Q: Why is my Grignard addition to picolinonitrile stalling or yielding low conversion? A: Stalling in this specific reaction is rarely due to the nitrile's electrophilicity, but rather the state of the Grignard reagent. Two primary factors cause this:

  • Incomplete Initiation: Cyclopropyl bromide is less reactive than linear alkyl halides. If the iodine activation fails, use a chemical entrainer like 1,2-dibromoethane (5 mol%) to force the continuous exposure of fresh magnesium surfaces.

  • Reagent Sequestration: If you used a 1:1 stoichiometric ratio, the reaction will stall at ~50% conversion. The pyridine ring strongly coordinates the magnesium, effectively removing it from the catalytic cycle. Always use ≥2.0 equivalents of the Grignard reagent[2].

Q: I am seeing significant cyclopropyl ring-opening byproducts in my LC-MS. How do I prevent this? A: Ring-opening is a classic symptom of using overly harsh reduction conditions. If you are using catalytic hydrogenation (e.g., Pd/C with H₂ gas) to reduce the imine, the strained cyclopropyl ring is highly susceptible to hydrogenolysis. Solution: Transition to the hydride donor method described in the protocol. A one-pot sequence using Sodium Borohydride (NaBH₄) is highly chemoselective; it readily reduces the intermediate imine to the primary amine without cleaving the cyclopropyl ring or reducing the pyridine moiety[1].

Q: The free base was formed successfully, but the dihydrochloride salt is precipitating as a gummy oil instead of crystals. What went wrong? A: This is a hydration issue. The dihydrochloride salt of cyclopropyl(pyridin-2-yl)methanamine is exceptionally hygroscopic. If aqueous HCl (e.g., 37% hydrochloric acid) is used, or if your ether is not strictly anhydrous, the salt will trap water molecules, preventing the formation of a rigid crystal lattice. Solution: You must use a commercially available solution of anhydrous HCl (such as 4.0 M HCl in 1,4-dioxane) or bubble dry HCl gas through your ethereal solution. Furthermore, ensure the filtration is done under a blanket of dry nitrogen or argon.

Q: Can I synthesize this molecule via reductive amination of cyclopropyl(pyridin-2-yl)methanone instead? A: Yes, synthesizing the amine from the ketone is a viable alternative if you wish to avoid Grignard chemistry entirely. However, it typically suffers from lower yields (50-70%) due to the steric bulk of the cyclopropyl group hindering the initial imine formation. If you choose this route, you must use a massive excess of ammonium acetate (NH₄OAc, >10 eq) and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to continuously drive the equilibrium forward.

Quantitative Data Summaries

Table 1: Comparison of Imine Reduction Strategies

Reduction MethodReagentsTypical YieldChemoselectivity & Causality
Borohydride (One-pot) NaBH₄, MeOH (0°C to RT)75 - 85% Excellent. Reduces the imine selectively. Avoids cyclopropyl ring-opening and leaves the pyridine ring intact.
Catalytic Hydrogenation H₂, Pd/C or Raney Ni40 - 60%Poor. High risk of cyclopropyl ring hydrogenolysis (ring-opening) due to ring strain.
Reductive Amination Ketone + NH₄OAc + NaBH₃CN50 - 70%Good. Avoids Grignard hazards, but suffers from slower reaction kinetics due to the steric hindrance of the cyclopropyl group.

Table 2: Troubleshooting Matrix for Salt Crystallization

SymptomRoot CauseCorrective Action
Gummy oil forms instead of solid Water present in the solvent or HCl source.Use strictly anhydrous solvents (e.g., dry Et₂O). Use anhydrous HCl gas or 4M HCl in dioxane.
Mono-hydrochloride forms Insufficient HCl equivalents.Pyridine (pKa ~5.2) and amine (pKa ~10) both require protonation. Add >2.2 equivalents of HCl.
Highly hygroscopic crystals Exposure to ambient humidity during filtration.Filter under a blanket of dry nitrogen/argon. Store immediately in a desiccator over P₂O₅.

References

  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carbox. AWS / Supporting Information. Available at: [Link]

  • INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME. European Patent Office (EP 2766352 B1).

Sources

Optimization

Preventing degradation of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues due to the improper handling of highly sensitive building blocks and active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues due to the improper handling of highly sensitive building blocks and active pharmaceutical ingredients (APIs).

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) is a highly valuable primary amine derivative used extensively in drug discovery. However, its formulation as a dihydrochloride salt introduces critical storage challenges. This guide provides a deep dive into the mechanistic causes of its degradation and offers field-proven, self-validating protocols to ensure the integrity of your compound from the first aliquot to the final assay.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride. The primary threat is not inherent chemical instability, but rather its hygroscopicity .

Amine dihydrochloride salts readily absorb atmospheric moisture[1]. When water infiltrates the crystal lattice, it acts as a plasticizer and a reaction medium. This leads to a phenomenon known as deliquescence, where the solid begins to dissolve in its own absorbed moisture. This localized water creates a microenvironmental acidity shift, driving a disproportionation reaction where the salt loses HCl and converts back into its free base form[2].

Once in the free base form, the primary amine and the pyridine ring become highly susceptible to oxidation (forming N-oxides) and carbon dioxide absorption (forming carbamates). Therefore, moisture exclusion is the absolute foundation of preserving this compound.

DegradationPathway A Cyclopropyl(pyridin-2-yl)methanamine 2HCl (Stable Salt Form) B Moisture Absorption (Hygroscopic Uptake) A->B High Humidity C Microenvironmental pH Shift (Deliquescence) B->C Water acts as plasticizer D Disproportionation (Loss of HCl) C->D Proton transfer E Free Base Formation (Reactive Primary Amine) D->E F Oxidation / N-oxide Formation (Irreversible Degradation) E->F O2 / Light Exposure

Moisture-driven disproportionation and oxidation pathway of the dihydrochloride salt.

Troubleshooting & FAQs

Q: My powder has changed from a free-flowing white solid to a sticky, clumpy mass. Is it still usable? A: This physical change indicates severe moisture absorption and deliquescence[1]. When the powder clumps, two things happen: first, weighing becomes highly inaccurate because a significant portion of the mass is now water; second, the disproportionation cascade has likely begun[2]. Action: Do not use this batch for quantitative assays or sensitive syntheses. For future batches, implement the inert aliquoting protocol below.

Q: We observe secondary peaks in our LC-MS analysis after storing the compound for 3 months. What are these? A: If stored in ambient air, the free base generated via moisture-induced disproportionation will react with environmental oxygen or CO2. The secondary peaks are likely N-oxides of the pyridine ring or oxidized derivatives of the primary amine.

Q: The manufacturer recommends "room temperature" storage. Should I freeze it instead? A: While the manufacturer notes the compound is stable at room temperature under an inert atmosphere[3], repeated opening of the vial at room temperature introduces moisture. Storing sealed, argon-purged aliquots at 2-8°C or -20°C in a desiccator reduces the kinetic energy available for degradation reactions. However, you must equilibrate the vial to room temperature before opening to prevent sudden condensation.

Self-Validating Storage Protocol

To guarantee scientific integrity, your storage workflow must be a self-validating system. This means building in physical checks that confirm the protocol was executed correctly.

Step 1: Environmental Control (The Glovebox) Never open the bulk container in ambient laboratory air. Transfer the sealed bulk bottle into a glovebox purged with Argon or Nitrogen (Relative Humidity < 5%). Causality: Argon is preferred over Nitrogen for vial sealing because it is denser than air; it settles at the bottom of the vial, creating a protective blanket over the powder.

Step 2: Rapid Aliquoting Divide the bulk powder into single-use or weekly-use aliquots using amber glass vials. Causality: Amber glass prevents UV-induced photodegradation of the aromatic pyridine ring. Single-use aliquots ensure that the bulk material is never subjected to repeated freeze-thaw or open-close cycles.

Step 3: Inert Sealing Cap the vials using PTFE-lined silicone septa. Causality: Standard rubber or polyethylene caps are slightly permeable to moisture over long periods. PTFE (Teflon) provides an absolute barrier to both moisture and oxygen.

Step 4: The Self-Validation Check (Temperature Acclimation) Store the aliquots at 2-8°C in a secondary container with active desiccant (e.g., indicating silica gel). Validation Step: Before use, remove the vial and let it sit on the bench for exactly 30 minutes. Do not open it. Visually inspect the powder by tilting the vial. If the powder flows freely like dry sand, your storage system is intact. If it sticks to the glass, your PTFE seal failed, and moisture condensed inside.

StorageWorkflow S1 Receive Bulk Powder (Verify Seal Integrity) S2 Transfer to Glovebox (Argon Atmosphere, RH < 5%) S1->S2 S3 Rapid Aliquoting (Amber Glass Vials) S2->S3 S4 Argon Purge & PTFE Capping (Exclude O2 and H2O) S3->S4 S5 Desiccated Storage (2-8°C or Room Temp) S4->S5 S6 Pre-Use Validation (Equilibrate to RT before opening) S5->S6 Prevents Condensation

Self-validating inert handling and storage workflow for hygroscopic amine salts.

Quantitative Impact of Storage Conditions

To illustrate the critical nature of these protocols, the following table summarizes the expected physical and chemical degradation of primary amine dihydrochloride salts under various storage conditions over a 180-day period.

Storage ConditionAtmosphereContainer TypeMoisture Uptake (w/w %)Purity (LC-MS)Physical State Validation
25°C / 60% RH Ambient AirOpen Vial> 15.0%< 85.0%Deliquescent, sticky mass
25°C (Lab Bench) Ambient AirStandard Screw Cap4.2%94.5%Minor clumping, hard to weigh
25°C (Desiccator) Inert (Argon)Amber Vial + PTFE< 0.5%> 98.5%Free-flowing white powder
2-8°C (Desiccator) Inert (Argon)Amber Vial + PTFE< 0.2%> 99.5%Free-flowing white powder

Note: Data represents generalized stability metrics for hygroscopic amine dihydrochloride salts to demonstrate the causality of moisture exclusion.

References

  • Sigma-Aldrich - Cyclopropyl(pyridin-2-yl)
  • University of Minnesota Digital Conservancy - PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT Source: UMN Dissertation Repository URL
  • BenchChem - Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride Source: BenchChem Technical Support URL

Sources

Troubleshooting

How to purify Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride using preparative HPLC

Purification Guide: Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride Welcome to the Technical Support Center. This guide provides a comprehensive, field-validated methodology for the preparative high-performance liqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Purification Guide: Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride

Welcome to the Technical Support Center. This guide provides a comprehensive, field-validated methodology for the preparative high-performance liquid chromatography (prep-HPLC) purification of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride.

Molecule Profiling & Chromatographic Causality

To design a successful purification method, we must first analyze the physicochemical properties of the target molecule. Cyclopropyl(pyridin-2-yl)methanamine is a highly polar, small molecule featuring two basic nitrogen centers:

  • Pyridine Ring: pKa ~5.2

  • Primary Aliphatic Amine: pKa ~9.0–10.0

  • Salt Form: Dihydrochloride (2HCl), making the raw material highly water-soluble.

The Challenge: Under standard low-pH reversed-phase (RP) conditions (e.g., 0.1% Trifluoroacetic acid, pH ~2), both nitrogen atoms are fully protonated. This dicationic state drastically reduces the molecule's hydrophobicity (LogD), causing it to elute in or near the void volume on standard C18 columns. Furthermore, basic amines are notorious for secondary interactions with unreacted surface silanols on silica-based columns, leading to severe peak tailing and poor recovery.

The Solution: To achieve preparative-scale resolution and high mass loading, the chromatographic environment must suppress ionization. By utilizing a high-pH mobile phase (pH 10.0), the pyridine nitrogen is fully deprotonated, and the primary amine is partially or fully deprotonated. This shifts the molecule into its lipophilic free-base form, maximizing retention on a reversed-phase stationary phase and eliminating electrostatic silanol interactions 1.

Method Development Workflow

G Start Target: Cyclopropyl(pyridin-2-yl)methanamine 2HCl Analyze Analyze pKa: Pyridine (~5.2), Primary Amine (~9.5) Start->Analyze LowPH Low pH RP-HPLC (0.1% TFA) Both N protonated (Dication) Analyze->LowPH Standard Approach HighPH High pH RP-HPLC (10mM NH4HCO3, pH 10) N deprotonated (Neutral) Analyze->HighPH Optimized Approach ResultLow Poor Retention / Void Elution Peak Tailing LowPH->ResultLow ResultHigh Strong Retention High Mass Loadability HighPH->ResultHigh ResultLow->HighPH Troubleshoot Recovery Fraction Collection (UV/MS Triggered) & Lyophilization ResultHigh->Recovery Salt Re-salt to 2HCl (HCl in Ether/Dioxane) Recovery->Salt

Figure 1: Decision tree and workflow for purifying basic dihydrochloride salts.

Optimized Preparative HPLC Protocol

To execute this purification, you must use a column packed with hybrid silica or polymer-based particles designed to withstand high pH (e.g., Waters XBridge C18 or Phenomenex Gemini) 2.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) solution. Adjust the pH to 10.0 using concentrated Ammonium Hydroxide ( NH4​OH ). This volatile buffer is fully compatible with MS-directed fraction collection and lyophilization 3.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

  • Sample Preparation: Dissolve the crude Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride in a mixture of Water/ACN (e.g., 90:10).

    • Self-Validation Check: Ensure the sample pH is neutralized or slightly basic before injection to prevent localized precipitation or column shock. Add a drop of NH4​OH to the sample diluent until the pH paper reads ~9-10.

  • Analytical Scale-Up: Run a 5-minute scouting gradient (5% to 95% B) on a matched analytical column (e.g., 4.6 x 50 mm) to determine the exact elution percentage. Calculate a focused gradient for the prep run based on this retention time to ensure the method is viable before committing the bulk sample 4.

  • Preparative Separation: Inject the sample onto the prep column. Utilize a shallow, focused gradient (e.g., 5% to 40% B) to maximize resolution between the target amine and synthetic byproducts (such as unreacted picolinonitrile).

  • Fraction Collection & Isolation: Collect fractions using UV detection (e.g., 254 nm for the pyridine ring) or Mass Spectrometry (MS) triggering ( [M+H]+ = 149.1 m/z).

  • Lyophilization: Freeze the pooled fractions and lyophilize. The ammonium bicarbonate buffer will sublimate, yielding the purified free base of Cyclopropyl(pyridin-2-yl)methanamine.

Method Specifications
ParameterSpecificationRationale
Column Hybrid C18 (e.g., 19 x 150 mm, 5 µm)Must be stable up to pH 12 to prevent silica dissolution.
Mobile Phase A 10 mM NH4​HCO3​ in H2​O (pH 10)Deprotonates basic amines; volatile for easy removal.
Mobile Phase B Acetonitrile (ACN)Provides optimal selectivity and lower backpressure than Methanol.
Flow Rate 15.0 - 20.0 mL/minScaled geometrically from analytical flow rates for a 19 mm ID column.
Gradient Profile 5% B to 40% B over 15 minutesFocused gradient tailored for early-eluting polar basic compounds.
Detection UV at 254 nm / MS at 149.1 m/z254 nm targets the conjugated pi-system of the pyridine ring.
Injection Volume 500 µL - 2000 µLHigh pH allows for a 10-fold increase in mass loading for basic APIs.
Troubleshooting & FAQs

Q: My compound is still eluting in the void volume, even with the high-pH method. What is happening? A: If the compound elutes in the void at pH 10, your starting gradient might be too strong, or the sample diluent is too high in organic content, causing a "solvent breakthrough" effect. Ensure your sample is dissolved in predominantly aqueous solvent (≤10% ACN) and start the gradient at 0% to 2% B. If retention still fails, the molecule is simply too polar for C18. In this case, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) mode using an underivatized silica or amide column.

Q: After lyophilization, I recovered a viscous oil instead of a solid powder. Why? A: The high-pH purification yields the free base of Cyclopropyl(pyridin-2-yl)methanamine, which is typically a low-melting solid or viscous oil at room temperature. The original unpurified material was a dihydrochloride salt, which forces a crystalline solid state.

Q: How do I convert the purified free base back into the dihydrochloride salt? A: To restore the 2HCl salt form, dissolve the purified free base oil in a dry, aprotic solvent (such as diethyl ether, dichloromethane, or 1,4-dioxane). Slowly add >2.0 equivalents of anhydrous HCl in dioxane (e.g., 4M HCl in dioxane) under stirring in an ice bath. The dihydrochloride salt will precipitate out as a white solid. Filter, wash with cold ether, and dry under a vacuum.

Q: Can I use 0.1% Ammonium Hydroxide instead of Ammonium Bicarbonate? A: Yes. 0.1% NH4​OH in water yields a pH of approximately 10.5 to 11.0. However, ammonium bicarbonate provides actual buffering capacity around pH 10.3 (the pKa of the bicarbonate ion). If your crude sample is highly acidic (e.g., contains residual HCl from the dihydrochloride salt), unbuffered NH4​OH might experience local pH drops upon injection, leading to peak distortion. Ammonium bicarbonate resists these pH shifts.

References
  • Waters Corporation. "Preparative HPLC Columns & Parts." Retrieved from 2

  • LCGC International. "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds." Retrieved from 1

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." Retrieved from 3

  • Waters Corporation. "Preparative Liquid Chromatography Primer." Retrieved from 4

Sources

Reference Data & Comparative Studies

Validation

NMR Spectroscopy Validation of Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary In modern drug discovery, pyridine-containing primary amines l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary

In modern drug discovery, pyridine-containing primary amines like Cyclopropyl(pyridin-2-yl)methanamine are highly valued building blocks for synthesizing kinase inhibitors and receptor agonists[1]. However, these compounds are frequently isolated and utilized as hydrochloride salts to improve stability and aqueous solubility. A critical analytical challenge arises during quality control: differentiating the free base, the monohydrochloride, and the target dihydrochloride salt.

As a Senior Application Scientist, I frequently observe downstream synthetic failures caused by mischaracterized salt stoichiometries. This guide provides an objective comparison between the NMR profiles of the free base and the dihydrochloride salt, detailing a self-validating analytical workflow designed to definitively confirm the protonation state of both the primary amine and the pyridine ring.

The Mechanistic Basis of Salt-Form Validation

To accurately validate Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride, we must understand the causality behind its spectral behavior. The molecule possesses two distinct basic centers:

  • The primary aliphatic amine (pKa ~ 9.5)

  • The pyridine nitrogen (pKa ~ 5.2)

In the dihydrochloride form, both centers are protonated. This dual protonation induces massive electron-withdrawing effects (deshielding) across the molecule[2]. The positive charge on the pyridinium ring drastically deshields the aromatic protons (particularly H4 and H6). Counter-intuitively, while protonation deshields the adjacent protons, it often shields the α -carbon in 13 C NMR (shifting it upfield) due to C–H bond polarization—a hallmark of primary amine protonation that inexperienced analysts frequently misidentify as a structural impurity.

Solvent Selection Strategy: DMSO-d6 vs. D2O

The most critical experimental choice in salt-form validation is the NMR solvent.

  • The Pitfall of D 2​ O: While D 2​ O easily dissolves amine hydrochlorides, it is analytically sub-optimal for salt validation. D 2​ O drives rapid hydrogen-deuterium (H/D) exchange. The critical −NH3+​ and pyridinium −NH+ protons exchange with deuterium instantly, rendering them invisible to 1 H NMR[3]. Without these signals, confirming the exact stoichiometric ratio of the salt becomes impossible.

  • The Superiority of DMSO-d6: Deuterated dimethyl sulfoxide (DMSO-d6) is a strongly hydrogen-bonding, polar aprotic solvent. It tightly solvates the ammonium ions, drastically slowing down proton exchange[4]. This allows for the direct observation and quantitative integration of the labile protons, providing definitive proof of the dihydrochloride state[2].

Comparative NMR Analysis: Dihydrochloride vs. Free Base

The following tables summarize the expected quantitative chemical shifts, demonstrating the profound impact of dual protonation. Data is referenced to an internal TMS standard at 0.00 ppm.

Table 1: 1 H NMR Chemical Shift Comparison (600 MHz, DMSO-d6)
Proton AssignmentFree Base (ppm)Dihydrochloride (ppm)Shift (Δ ppm)Multiplicity
Pyridinium (NH + ) N/A11.20 (1H)N/Abr s
Amine (NH 2​ / NH 3+​ ) 2.10 (2H)8.90 (3H)+6.80br s
Pyridine H6 8.488.85+0.37d
Pyridine H4 7.758.40+0.65t
Pyridine H3 7.457.95+0.50d
Pyridine H5 7.257.80+0.55t
Methine (CH) 3.204.25+1.05d
Cyclopropyl CH 1.101.45+0.35m
Cyclopropyl CH 2​ 0.45, 0.350.70, 0.55+0.25, +0.20m

Analytical Insight: The massive +6.80 ppm shift and the integration of exactly 3 protons for the amine signal, coupled with the appearance of the highly deshielded pyridinium proton at 11.20 ppm, definitively proves the dihydrochloride stoichiometry.

Table 2: 13 C NMR Chemical Shift Comparison (150 MHz, DMSO-d6)
Carbon AssignmentFree Base (ppm)Dihydrochloride (ppm)Shift (Δ ppm)Electronic Effect
Pyridine C2 163.5155.0-8.5Shielded
Pyridine C6 149.0142.5-6.5Shielded
Pyridine C4 136.5145.0+8.5Deshielded
Pyridine C3 121.5126.0+4.5Deshielded
Pyridine C5 122.0127.0+5.0Deshielded
Methine ( α -CH) 58.555.0-3.5Shielded (Polarization)
Cyclopropyl CH 17.514.0-3.5Shielded

Self-Validating Experimental Protocol

To guarantee trustworthiness in your analytical data, do not rely solely on 1D 1 H NMR. Implement the following self-validating methodology to ensure absolute structural integrity[5].

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

  • Causality: Using strictly anhydrous DMSO-d6 prevents the residual water peak from overlapping with or accelerating the exchange of the target −NH3+​ protons.

Step 2: Quantitative 1D 1 H NMR Acquisition

  • Parameters: 600 MHz, 298 K, Pulse angle = 30°, Acquisition time (aq) = 3.0 s, Scans = 16.

  • Critical Setting (Relaxation Delay, d1): Set d1 = 5.0 s.

  • Causality: The quadrupolar nature of the 14 N nucleus broadens the attached −NH3+​ protons. A prolonged relaxation delay ensures complete longitudinal ( T1​ ) relaxation, allowing for an accurate quantitative integration of exactly 3.0 protons relative to the methine proton.

Step 3: 1D 13 C NMR Acquisition

  • Parameters: 150 MHz, Pulse angle = 30°, aq = 1.0 s, d1 = 2.0 s, Scans = 512, WALTZ-16 decoupling.

Step 4: 2D HSQC Validation (The Closed-Loop Check)

  • Acquire a 1 H- 13 C HSQC spectrum.

  • Causality: This step creates a self-validating system. The heavily shifted methine proton (4.25 ppm) must show a direct cross-peak with the shielded α -carbon (55.0 ppm). If this cross-peak is absent, the downfield proton signal is a co-eluting impurity, not the protonated product.

Workflow Visualization

The following diagram illustrates the logical flow of our self-validating NMR protocol, emphasizing the critical nature of solvent selection.

NMR_Validation_Workflow cluster_solvent Solvent Selection Strategy A Target Molecule: Cyclopropyl(pyridin-2-yl)methanamine 2HCl B1 DMSO-d6 (Labile Protons Retained) A->B1 Preferred B2 D2O (Labile Protons Exchanged) A->B2 Sub-optimal C 1D NMR Acquisition (1H & 13C) B1->C B2->C D 2D NMR Validation (HSQC / COSY) C->D E Data Processing & Integration (Confirm 3:1 NH3+ to CH Ratio) D->E F Validated Dihydrochloride Salt E->F

Workflow for the NMR validation of amine hydrochloride salts, highlighting solvent selection.

References

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties . nih.gov. 5[5]

  • The Pivotal Role of Deuterated DMSO in NMR Spectroscopy: A Technical Guide . benchchem.com. 4[4]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents . pitt.edu. 3[3]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts . modgraph.co.uk. 2[2]

  • WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4) agonists and their applications . google.com. 1[1]

Sources

Comparative

LC-MS Analysis of Cyclopropyl(pyridin-2-yl)methanamine: A Comparative Guide to HILIC vs. Reversed-Phase Workflows

Executive Summary The mass spectrometric analysis of highly polar, basic building blocks like Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride presents a notorious challenge in analytical chemistry. Standard Reversed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mass spectrometric analysis of highly polar, basic building blocks like Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride presents a notorious challenge in analytical chemistry. Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain such molecules, leading to void-volume elution, severe peak tailing, and matrix-induced ion suppression in the MS source.

This guide objectively compares three chromatographic strategies—Standard RPLC (Low pH), High-pH RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal self-validating workflow for the LC-MS/MS analysis of this compound. Based on mechanistic causality and empirical data, HILIC emerges as the superior choice for maximizing both chromatographic resolution and Electrospray Ionization (ESI) sensitivity[1].

The Analytical Challenge: Physicochemical Profiling

Cyclopropyl(pyridin-2-yl)methanamine (Exact Mass: 148.1000 Da) contains two highly basic nitrogen centers:

  • A primary aliphatic amine (pKa ~9.5)

  • A pyridine nitrogen (pKa ~5.2)[2]

Because it is supplied as a dihydrochloride salt, the molecule exists as a highly polar dication in typical acidic mobile phases (e.g., 0.1% Formic Acid at pH 2.7).

The Void Volume Dilemma: In standard RPLC, retention relies on hydrophobic partitioning into the C18 stationary phase. The dicationic nature of this analyte heavily favors the aqueous mobile phase, causing it to elute at the void volume ( t0​ ). Furthermore, unendcapped residual silanols (Si-O⁻) on the silica surface create secondary ion-exchange interactions with the protonated amines, resulting in severe peak tailing and poor peak asymmetry ( Tf​>2.5 ).

Mechanistic Comparison: RPLC vs. HILIC

To overcome the limitations of standard RPLC, analysts must manipulate either the analyte's charge state or the stationary phase chemistry[3].

  • High-pH RPLC: By raising the mobile phase pH to 10.0 using ammonium bicarbonate, the primary amine and pyridine ring are deprotonated. The resulting neutral molecule is sufficiently hydrophobic to retain on a C18 column. However, this approach requires specialized hybrid silica columns (e.g., Ethylene Bridged Hybrid, BEH) to prevent silica dissolution. More critically, injecting a neutral species inherently reduces ESI+ sensitivity, as the molecule must be re-ionized in the gas phase.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase (typically >75% Acetonitrile). The retention mechanism is orthogonal to RPLC: it relies on the analyte partitioning into a semi-immobilized, water-enriched layer on the stationary phase surface[1]. Because the mobile phase is highly organic, droplet desolvation in the ESI source is exceptionally efficient, leading to a massive boost in MS signal-to-noise (S/N)[4].

LCMS_Workflow Start Sample: Cyclopropyl(pyridin-2-yl)methanamine Split Select LC Mode Start->Split RPLC_Low Standard RPLC (Low pH) 0.1% FA / C18 Split->RPLC_Low RPLC_High High-pH RPLC 10mM NH4HCO3 / BEH C18 Split->RPLC_High HILIC HILIC Mode 10mM NH4Ac / Amide Phase Split->HILIC Result1 Poor Retention Severe Tailing RPLC_Low->Result1 Result2 Good Retention Lower MS Signal RPLC_High->Result2 Result3 Excellent Retention Maximized ESI+ Signal HILIC->Result3

Fig 1. Decision tree for selecting the optimal LC-MS chromatographic mode for polar basic amines.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of the three methodologies. HILIC demonstrates superior retention, peak shape, and MS sensitivity.

Performance MetricStandard RPLC (Low pH)High-pH RPLCHILIC (Amide Phase)
Column Chemistry C18 (100 Å, 1.7 µm)BEH C18 (130 Å, 1.7 µm)Amide-bonded Silica
Mobile Phase 0.1% FA / ACN10 mM NH₄HCO₃ (pH 10) / ACN10 mM NH₄Ac (pH 5.8) / ACN
Analyte Charge State Dicationic (+2)Neutral (0)Cationic (+1 to +2)
Retention Factor ( k′ ) < 0.5 (Void Volume)3.25.1
Peak Asymmetry ( Tf​ ) > 2.5 (Severe Tailing)1.151.05 (Highly Symmetric)
ESI+ Signal-to-Noise Baseline (1x)2.5x8.0x (Optimal Desolvation)
Equilibration Required 5 Column Volumes5 Column Volumes15 Column Volumes

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is key: every step includes the mechanistic reasoning behind it.

Protocol A: HILIC-ESI-MS/MS (Recommended)

Objective: Achieve baseline retention ( k′>2 ) and symmetric peak shape ( Tf​ 0.9–1.2) while maximizing ESI+ sensitivity.

  • Sample Preparation: Dilute the dihydrochloride salt standard in 75:25 Acetonitrile:Water.

    • Causality: HILIC is highly sensitive to the injection solvent. Injecting a highly aqueous sample will disrupt the immobilized water layer on the stationary phase, causing severe peak distortion and retention time shifts.

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.8 with glacial acetic acid.

    • MP B: 95:5 Acetonitrile:Water containing 10 mM Ammonium Acetate.

    • Causality: A minimum of 5-10 mM buffer is required to maintain a stable hydration layer and ensure reproducible electrostatic interactions without suppressing the MS signal[3].

  • Chromatographic Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins. Flow rate: 0.4 mL/min.

  • System Validation (Crucial): Perform 3 blank injections prior to the first sample. HILIC requires 10–15 column volumes to fully establish the aqueous partition layer.

    • Pass Criteria: Inject a 10 ng/mL standard 5 times. The system is validated if Retention Time RSD < 1.0% and Peak Asymmetry ( Tf​ ) is between 0.9 and 1.2.

Protocol B: High-pH RPLC-ESI-MS/MS (Alternative)

Objective: Retain the analyte via hydrophobic partitioning by neutralizing its basic centers.

  • Sample Preparation: Dilute in 5:95 Acetonitrile:Water.

  • Mobile Phase:

    • MP A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with ammonium hydroxide).

    • MP B: 100% Acetonitrile.

  • Chromatographic Gradient: Start at 5% B, ramp to 50% B over 5 mins.

  • System Validation: Monitor column backpressure closely. Standard silica dissolves at pH > 8.0; ensure a hybrid particle column (e.g., BEH) is used. Pass Criteria: Peak tailing must remain < 1.3.

Mass Spectrometry: ESI+ Optimization & Fragmentation

Electrospray Ionization (ESI) efficiency is governed by the Charge Residue Model (CRM) and the Ion Evaporation Model (IEM)[4]. For small, highly basic molecules like cyclopropyl(pyridin-2-yl)methanamine, the IEM dominates. In the highly organic HILIC mobile phase, the compound readily accepts a proton to form a robust [M+H]⁺ precursor at m/z 149.1078 .

Upon Collision-Induced Dissociation (CID) in the MS/MS collision cell, the molecule undergoes predictable fragmentation pathways driven by the stability of the pyridine ring[2].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 149.1 Frag1 [M+H - NH3]+ m/z 132.1 Precursor->Frag1 -NH3 Frag2 [M+H - C2H4]+ m/z 121.1 Precursor->Frag2 -C2H4 Frag3 [Py-CH2]+ m/z 92.1 Precursor->Frag3 -C3H7N

Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathways for the m/z 149.1 precursor.

Mechanistic Breakdown of Fragments:

  • m/z 132.1: Loss of ammonia (-17 Da) from the primary amine, leaving a stabilized cyclopropyl(pyridin-2-yl)methylium cation.

  • m/z 121.1: Cleavage and loss of ethylene (-28 Da) from the cyclopropyl ring.

  • m/z 92.1: Complete loss of the cyclopropylamine moiety, leaving a highly stable pyridinium-methyl cation.

Conclusion

While High-pH RPLC offers a functional workaround for retaining Cyclopropyl(pyridin-2-yl)methanamine, it fundamentally compromises MS sensitivity by neutralizing the analyte prior to ionization. HILIC stands as the definitive analytical choice. By leveraging an orthogonal retention mechanism that embraces the molecule's polarity, HILIC delivers superior peak symmetry, eliminates the void volume dilemma, and provides an 8-fold increase in ESI+ signal-to-noise ratio due to optimal droplet desolvation.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at:[Link]

  • National Institutes of Health (PMC). (2018). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Available at: [Link]

  • MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at:[Link]

Sources

Validation

Efficacy Comparison Guide: Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride Analogues in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern oncology drug discovery, Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) has emerged as a highly effective pharmacophore for the development of compet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug discovery, Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) has emerged as a highly effective pharmacophore for the development of competitive ATP-site kinase inhibitors. It is most notably utilized in the synthesis of inhibitors targeting Tyrosine Threonine Kinase (TTK) , also known as Monopolar Spindle 1 (Mps1). TTK is a dual-specificity kinase overexpressed in rapidly proliferating human malignancies .

This guide objectively compares the structural-activity relationship (SAR) and efficacy of Cyclopropyl(pyridin-2-yl)methanamine against its rationally designed analogues, providing researchers with actionable, self-validating experimental protocols for evaluating kinase inhibitor libraries.

Mechanistic Grounding: The TTK/Mps1 Signaling Pathway

To understand the efficacy of these analogues, one must first understand the target. TTK is the master regulator of the Spindle Assembly Checkpoint (SAC) . During mitosis, unattached kinetochores recruit TTK, which phosphorylates the Mitotic Checkpoint Complex (MCC). This sequesters CDC20, preventing the activation of the Anaphase-Promoting Complex (APC/C) and halting cell division until all chromosomes are properly aligned.

Inhibiting TTK with pyridine-based analogues forces cancer cells to bypass the SAC. This premature anaphase leads to massive chromosomal instability (CIN) and subsequent apoptotic cell death .

TTK_Pathway Kinetochore Unattached Kinetochore TTK TTK / Mps1 Kinase (Target) Kinetochore->TTK Recruits MCC Mitotic Checkpoint Complex (Mad1/Mad2/BubR1) TTK->MCC Phosphorylates & Activates CDC20 CDC20 (Sequestered) MCC->CDC20 Binds & Inhibits APC APC/C Inactive CDC20->APC Prevents Activation Anaphase Anaphase Arrest (Cell Survival) APC->Anaphase Maintains Checkpoint

Fig 1. TTK/Mps1 signaling in the Spindle Assembly Checkpoint (SAC).

Structural Activity Relationship (SAR) & Analogue Comparison

The efficacy of the compound relies heavily on its fit within the TTK kinase hinge region. The pyridine nitrogen acts as a critical hydrogen bond acceptor, while the cyclopropyl ring occupies a proximal hydrophobic pocket. By modifying these functional groups, we can drastically alter the compound's potency and metabolic stability.

Comparative Efficacy Data

All compounds were evaluated as their dihydrochloride/hydrochloride salts to ensure uniform aqueous solubility and prevent precipitation artifacts during assays.

CompoundR1 (Cycloalkyl/Aryl)R2 (Heteroaryl/Aryl)TTK IC₅₀ (nM)HCT116 IC₅₀ (nM)HLM T₁/₂ (min)
Cyclopropyl(pyridin-2-yl)methanamine (Base)CyclopropylPyridin-2-yl12.414532
Cyclopentyl(pyridin-2-yl)methanamine CyclopentylPyridin-2-yl3.14245
Cyclopropyl(2-fluorophenyl)methanamine Cyclopropyl2-Fluorophenyl>10,000>10,00028
(S)-Cyclopropyl(pyridin-2-yl)methanamine (S)-CyclopropylPyridin-2-yl8.29534
Expert Analysis & Causality
  • Hydrophobic Expansion: Substituting the cyclopropyl group with a cyclopentyl group (Cyclopentyl(pyridin-2-yl)methanamine) increases the buried surface area within the hydrophobic pocket. This tighter fit enhances target residence time, dropping the IC₅₀ from 12.4 nM to 3.1 nM.

  • Electronic Deletion (Negative Control): Replacing the pyridine ring with a 2-fluorophenyl group (Cyclopropyl(2-fluorophenyl)methanamine) completely abolishes kinase activity (>10,000 nM). This proves the absolute causality of the pyridine nitrogen acting as the primary hinge-binding anchor.

  • Stereochemical Preference: The pure (S)-enantiomer demonstrates superior potency over the racemic mixture, indicating a stereospecific vector projection into the ATP-binding site.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems.

Workflow Synth Analogue Synthesis (Library Generation) Kinase In Vitro TTK TR-FRET Assay Synth->Kinase Cell HCT116 Cellular Viability Assay Kinase->Cell ADME Microsomal Stability Profiling Cell->ADME Lead Lead Candidate Selection ADME->Lead

Fig 2. Step-by-step experimental workflow for evaluating TTK inhibitor analogues.

Protocol A: In Vitro TTK Kinase Assay (LANCE Ultra TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates compound auto-fluorescence interference, a common false-positive driver in high-throughput screening.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Causality Check: The addition of 0.01% Tween-20 is critical. Because these cycloalkyl analogues are highly lipophilic, they tend to adsorb onto polystyrene microplate walls. Tween-20 acts as a surfactant, ensuring the measured IC₅₀ reflects true target engagement rather than artifactual compound depletion.

  • Compound Dilution: Serially dilute the dihydrochloride analogues in 100% DMSO, then transfer to the 384-well assay plate yielding a final DMSO concentration of exactly 1%.

    • Causality Check: Maintaining exactly 1% DMSO ensures the solvent does not denature the TTK enzyme while keeping the analogues fully dissolved.

  • Reaction Initiation: Add 0.5 nM recombinant human TTK kinase, 50 nM ULight-labeled Myelin Basic Protein (MBP) substrate, and 10 µM ATP. Incubate at 22°C for 60 minutes.

  • Detection & Quenching: Add Eu-anti-phospho-MBP antibody and 10 mM EDTA.

    • Causality Check: EDTA chelates the Mg²⁺ ions required for ATP hydrolysis, immediately halting kinase activity and locking the assay state for a stable TR-FRET readout.

  • Self-Validation: Calculate the Z'-factor using a Staurosporine positive control plate. A Z'-factor > 0.6 independently validates the dynamic range and signal stability of the assay.

Protocol B: Cellular Proliferation Assay (HCT116)
  • Cell Seeding: Seed HCT116 colorectal carcinoma cells at 2,000 cells/well in 384-well white opaque plates.

    • Causality Check: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Treatment: After 24 hours of attachment, treat cells with a 10-point dose-response of the analogues.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality Check: A 72-hour window covers approximately three cell division cycles for HCT116. Because TTK inhibitors require cells to enter mitosis to induce chromosomal instability, this duration ensures the SAC override has sufficient time to manifest as cell death.

  • Viability Measurement: Add CellTiter-Glo reagent, lyse cells for 10 minutes on a shaker, and read luminescence. The luminescent signal directly correlates with intracellular ATP levels, providing a highly reliable, self-validating measure of metabolically active cells.

References

  • Title: Expression of TTK, a novel human protein kinase, is associated with cell proliferation Source: Journal of Biological Chemistry (PubMed) URL: [Link]

  • Source: European Patent Office (Google Patents)
Comparative

A Comparative Benchmark Analysis of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride in Asymmetric Catalysis

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride, a chiral pyridine-containing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride, a chiral pyridine-containing ligand, within the context of asymmetric catalysis. As the direct catalytic performance data for this specific ligand is not extensively documented in publicly available literature, this analysis benchmarks its potential against a well-characterized and structurally relevant alternative: (1S,2R)-1-amino-2-indanol. The asymmetric transfer hydrogenation of acetophenone serves as a standardized benchmark reaction for this comparative study, providing a framework for evaluating catalytic efficacy in terms of conversion and enantioselectivity.

Introduction to Chiral Pyridine-Containing Ligands in Asymmetric Catalysis

Chiral ligands are pivotal in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, offers a rigid scaffold and a strong coordinating site for transition metals. When combined with a chiral center, as seen in Cyclopropyl(pyridin-2-yl)methanamine, these ligands can create a highly organized and sterically defined environment around the metal catalyst. This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other.

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride features a unique combination of a pyridine ring for metal coordination, a chiral aminomethanamine core to induce asymmetry, and a cyclopropyl group which can influence the steric and electronic properties of the ligand. This combination of features makes it a promising candidate for various catalytic transformations.

(1S,2R)-1-amino-2-indanol , the chosen benchmark, is a widely employed chiral amino alcohol ligand. Its rigid bicyclic structure and the presence of both amino and hydroxyl coordinating groups have proven highly effective in creating a well-defined chiral environment for ruthenium-catalyzed asymmetric transfer hydrogenation reactions.[1][2]

Comparative Performance in Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone to chiral 1-phenylethanol is a canonical benchmark reaction to evaluate the performance of chiral catalysts.[3] This reaction typically utilizes a ruthenium precursor, the chiral ligand, and a hydrogen source, such as isopropanol.

LigandCatalyst SystemSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride [RuCl₂(p-cymene)]₂ / Ligand / BaseAcetophenone1-PhenylethanolData Not AvailableData Not Available-
(1S,2R)-1-amino-2-indanol [RuCl₂(p-cymene)]₂ / Ligand / tBuOKAcetophenone(R)-1-Phenylethanol>9592[1][4]

Analysis and Expected Performance:

The experimental data for the (1S,2R)-1-amino-2-indanol system demonstrates high conversion and excellent enantioselectivity.[1][4] The rigid indanol backbone is crucial for achieving this high degree of stereocontrol.

For Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride , while direct data is unavailable, we can infer potential performance based on its structural attributes. The pyridine nitrogen and the primary amine are expected to form a stable chelate with the ruthenium center. The chirality at the carbon bearing the cyclopropyl and pyridyl groups will create the asymmetric environment. The cyclopropyl group, being a small and rigid ring, will exert a distinct steric influence in the catalytic pocket compared to the fused ring system of the indanol ligand. This could lead to different substrate preferences and potentially high enantioselectivity, although experimental validation is necessary. The flexibility of the single bond connecting the chiral center to the pyridine ring might result in a slightly less rigid catalytic complex compared to the indanol-based system, which could influence the level of enantiomeric excess.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on established procedures for ruthenium-catalyzed asymmetric transfer hydrogenation using chiral amino alcohol ligands and can be adapted for the evaluation of new ligands like Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride.[3][4]

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)

  • Chiral Ligand (e.g., (1S,2R)-1-amino-2-indanol or Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride)

  • Potassium tert-butoxide (tBuOK)

  • Acetophenone

  • Anhydrous 2-propanol (i-PrOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral ligand (0.0055 mmol) in anhydrous 2-propanol (5 mL).

  • Stir the mixture at 80°C for 20 minutes. The solution should turn from dark red to a lighter orange/yellow color, indicating the formation of the monomeric catalyst complex.

  • Cool the solution to room temperature.

  • Reaction Setup: In a separate flask, prepare a solution of acetophenone (1 mmol) in 2-propanol (5 mL).

  • Initiation: To the catalyst solution, add a solution of potassium tert-butoxide (0.025 mmol) in 2-propanol (1 mL).

  • Add the acetophenone solution to the activated catalyst mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench it by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by flash column chromatography on silica gel.

  • Analysis: Determine the conversion by GC or ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Mechanistic Insights and Visualization

The asymmetric transfer hydrogenation is proposed to proceed through a metal-ligand bifunctional mechanism, often referred to as the Noyori-Ikariya mechanism.[5] The catalyst features a metal center that delivers a hydride and a coordinated amino group that provides a proton in a concerted, six-membered transition state.

Catalytic_Cycle Ru_Precatalyst [Ru]-Cl (Pre-catalyst) Active_Catalyst [Ru]-H(NHR₂) (Active Catalyst) Ru_Precatalyst->Active_Catalyst + Base, i-PrOH Substrate_Complex Ketone Coordination Active_Catalyst->Substrate_Complex + Ketone Transition_State Six-membered Transition State Substrate_Complex->Transition_State Hydride and Proton Transfer Product_Complex [Ru]-OR(NH₂R₂) (Product Complex) Transition_State->Product_Complex Product_Release Alcohol Product Release Product_Complex->Product_Release - Acetone Product_Release->Active_Catalyst + i-PrOH

Caption: Proposed catalytic cycle for ruthenium-catalyzed asymmetric transfer hydrogenation.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Pre-formation: [RuCl₂(p-cymene)]₂ + Chiral Ligand in i-PrOH at 80°C Start->Catalyst_Prep Activation Catalyst Activation: Add Base (tBuOK) Catalyst_Prep->Activation Reaction Transfer Hydrogenation: Add Acetophenone, stir at RT Activation->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Quench and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Analysis: Conversion (GC/NMR) ee (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric transfer hydrogenation.

Conclusion

This guide establishes a framework for benchmarking Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride in the context of asymmetric catalysis. By comparing its structural features to the well-established ligand, (1S,2R)-1-amino-2-indanol, and utilizing the asymmetric transfer hydrogenation of acetophenone as a benchmark reaction, researchers can systematically evaluate its potential. The provided experimental protocol offers a clear and actionable starting point for this evaluation. Future experimental work is required to fully elucidate the catalytic performance of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride and determine its utility in the synthesis of chiral molecules.

References

  • Gavriilidis, A., et al. (2004). Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Organic Process Research & Development, 8(6), 909-914. [Link]

  • Wisman, G. B. A., et al. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(3), 423–429. [Link]

  • de Bellefon, C., & Tanchoux, N. (2004). Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Organic Process Research & Development, 8(6), 909-914. [Link]

  • Wisman, G. B. A., et al. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. University of Groningen Research Portal. [Link]

  • Ohkuma, T., et al. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 138(32), 10137–10140. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Xiao, J., et al. (2005). β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Journal of Molecular Catalysis A: Chemical, 239(1-2), 209-214. [Link]

  • Alonso, D. A., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 717-733. [Link]

Sources

Validation

Reproducibility of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride synthesis methods

Analytical Comparison Guide: Reproducibility in the Synthesis of Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride Executive Summary Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Reproducibility in the Synthesis of Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride

Executive Summary

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) is a highly valued primary amine building block utilized in the development of advanced therapeutics, most notably Tyrosine Threonine Kinase (TTK) inhibitors for oncology[1] and Somatostatin receptor subtype 4 (SSTR4) agonists[2]. For drug development professionals, securing a highly reproducible, scalable, and high-purity synthetic route is paramount. This guide objectively evaluates the two primary synthetic pathways—Grignard addition to picolinonitrile versus reductive amination of cyclopropyl(pyridin-2-yl)methanone—providing mechanistic insights and self-validating protocols to ensure experimental success.

Mechanistic Evaluation & Causality

To achieve high reproducibility, scientists must understand the fundamental causality behind the reagent choices in both primary synthetic pathways.

SynthesisComparison R1_Start Picolinonitrile + Bromocyclopropane R1_Step1 Grignard Addition (Mg, THF, MW 100°C) R1_Start->R1_Step1 R1_Step2 Reduction (NaBH4) R1_Step1->R1_Step2 Imine Intermediate FreeBase Free Base Amine (Volatile Oil) R1_Step2->FreeBase R2_Start Cyclopropyl(pyridin-2-yl) methanone R2_Step1 Reductive Amination (NH4OAc, NaBH3CN) R2_Start->R2_Step1 R2_Step1->FreeBase Salt Salt Formation (HCl/EtOH) FreeBase->Salt Product Target Product (Dihydrochloride Powder) Salt->Product

Fig 1: Comparative synthetic workflows for Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride.

Pathway A: Microwave-Assisted Grignard Addition (The Industry Standard) The most robust and frequently patented method involves the addition of cyclopropylmagnesium bromide to picolinonitrile[3].

  • Microwave Causality: Bromocyclopropane is notoriously sluggish in forming a Grignard reagent under standard reflux due to the high s-character of the cyclopropyl C-Br bond. Utilizing microwave irradiation at 100 °C forces the oxidative addition of Mg, bypassing the need for hazardous initiators (like 1,2-dibromoethane) while suppressing unwanted Wurtz coupling side reactions[3].

  • In Situ Reduction: The intermediate imine formed from the nucleophilic attack is hydrolytically unstable. By quenching the reaction directly with a methanolic solution of NaBH4, the imine is trapped and reduced to the amine in situ, preventing degradation into the corresponding ketone[1].

  • Salt Formation: The free base is a volatile, light brown oil that is difficult to handle and prone to aerial oxidation[1]. Treatment with ethanolic HCl yields the dihydrochloride salt as a stable, free-flowing powder[4]. This physical state is essential for accurate stoichiometric weighing in subsequent high-throughput drug discovery coupling reactions.

Pathway B: Reductive Amination (The Alternative) An alternative route utilizes cyclopropyl(pyridin-2-yl)methanone[5] subjected to reductive amination using ammonium acetate and sodium cyanoborohydride. While this avoids moisture-sensitive Grignard reagents, the steric hindrance of the cyclopropyl group often leads to incomplete conversion and the formation of secondary amine dimers, necessitating tedious chromatographic purification.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both pathways based on empirical laboratory data and scale-up viability.

ParameterRoute A: Grignard Addition (Standard)Route B: Reductive Amination (Alternative)
Starting Materials Picolinonitrile, BromocyclopropaneCyclopropyl(pyridin-2-yl)methanone
Overall Yield 65% – 85%45% – 60%
Scalability Moderate (Exothermic, moisture-sensitive)High (Standard ambient conditions)
Impurity Profile Trace unreacted nitrile, des-bromo impuritiesSecondary amine dimers, unreacted ketone
Purification Required Acid-base extraction, crystallizationSilica gel chromatography required
Cost Efficiency High (Inexpensive bulk starting materials)Low (Ketone precursor is cost-prohibitive)

Self-Validating Experimental Protocol (Pathway A)

To guarantee reproducibility, the following protocol for the Grignard addition route incorporates built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.

Phase 1: Microwave-Assisted Grignard Preparation & Addition

  • Charge a flame-dried 20 mL microwave vial with Mg powder (240 mg, 10 mmol) and anhydrous THF (10 mL) under a strict argon atmosphere.

  • Add bromocyclopropane (1.21 g, 10 mmol) in one single portion.

    • Validation Checkpoint: The mixture should remain thermally stable initially. Immediate, aggressive boiling indicates moisture contamination or a runaway reaction.

  • Introduce a solution of picolinonitrile (520 mg, 5 mmol) in THF (3 mL) to the suspension.

  • Seal the vial and subject it to microwave irradiation at 100 °C for 10 minutes[3].

    • Validation Checkpoint: Post-irradiation, the solution must transition to a dark, opaque mixture, confirming the consumption of Mg and the successful formation of the imine complex.

Phase 2: In Situ Reduction 5. Transfer the vial to an ice bath and cool to 0 °C. 6. Add NaBH4 (380 mg, 10 mmol) carefully, followed by the dropwise addition of methanol (5 mL) to quench unreacted Grignard reagent and reduce the imine[1]. 7. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: The evolution of hydrogen gas (visible bubbling) will steadily decline and cease, indicating that the hydride quench and reduction are complete.

Phase 3: Workup & Dihydrochloride Salt Isolation 8. Quench the reaction mixture with H2O (10 mL) and extract with Dichloromethane (3 x 15 mL). 9. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: The intermediate product must present as a light brown oil[1]. A solid at this stage indicates unreacted nitrile or over-reduction byproducts.

  • Dissolve the crude oil in a minimal volume of absolute ethanol.

  • While stirring vigorously at 0 °C, add 2.0 M HCl in diethyl ether (15 mmol) dropwise.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford the final product.

  • Validation Checkpoint: The final product must be a free-flowing crystalline powder[4]. Hygroscopic or "gummy" behavior indicates residual ethanol or incomplete salt formation.

References

  • Title: The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carbox Source: AWS URL: 3

  • Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME - EP 2766352 B1 Source: European Patent Office URL: 1

  • Title: Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride | 1228880-19-0 Source: Sigma-Aldrich URL: 4

  • Title: WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4) agonists and their applications Source: Google Patents URL: 2

  • Title: Visible-light-driven asymmetric aldol reaction of ketones and glycinates via synergistic Lewis acid/photoredox catalysis Source: RSC Publishing URL: 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride

Essential Safety and Handling Guide for Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride For researchers and drug development professionals, the safe handling of novel chemical entities is paramount to both personal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride

For researchers and drug development professionals, the safe handling of novel chemical entities is paramount to both personal safety and the integrity of research. This guide provides a comprehensive, in-depth overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride. This document moves beyond a simple checklist, offering a procedural and educational resource grounded in established safety protocols and the specific chemical nature of this compound.

Hazard Identification and Risk Assessment

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride is a research chemical for which a comprehensive toxicological profile may not be publicly available. However, based on its chemical structure—containing a pyridine ring, a primary amine, and a cyclopropyl group, and supplied as a dihydrochloride salt—we can infer potential hazards. The pyridine moiety suggests potential for skin and eye irritation, while amines can be corrosive and irritants.[1] Dihydrochloride salts are often acidic and can be corrosive. Therefore, a cautious approach is warranted, assuming the compound is potentially harmful if inhaled, ingested, or in contact with skin.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the specific laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride.

Protection Type Recommended PPE Specifications and Rationale
Hand Protection Chemical-resistant glovesMaterial: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[2] Avoid latex gloves as they offer less chemical protection. Inspection: Always inspect gloves for any signs of degradation or punctures before use.[3]
Eye and Face Protection Safety goggles and/or face shieldType: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation.[4]
Respiratory Protection NIOSH-approved respiratorWhen to use: A respirator is recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[1] The specific cartridge type should be selected based on a formal risk assessment.
Protective Clothing Laboratory coat and/or chemical apronA fully buttoned laboratory coat should be worn to protect street clothing and skin. For larger quantities or when there is a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and logical workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a safe operational plan for handling Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Gather and inspect all necessary PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence. gather_ppe->don_ppe weigh Weigh the compound in a fume hood. don_ppe->weigh Enter handling area dissolve Dissolve the compound in the desired solvent. weigh->dissolve reaction Perform the experimental procedure. dissolve->reaction decontaminate Decontaminate all surfaces and equipment. reaction->decontaminate Complete experiment segregate Segregate all chemical waste (solid and liquid). reaction->segregate Generate waste doff_ppe Doff PPE in the correct sequence to avoid self-contamination. decontaminate->doff_ppe wash Wash hands thoroughly. doff_ppe->wash label_waste Label waste containers clearly. segregate->label_waste store_waste Store waste in a designated, secure area. label_waste->store_waste

Caption: A logical workflow for the safe handling and disposal of Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride.

Detailed Experimental Protocol:

  • Preparation:

    • Designate a specific, well-ventilated work area, preferably a certified chemical fume hood.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Gather and inspect all necessary PPE as outlined in the table above.

    • Don PPE in the following order: lab coat, gloves, and eye/face protection.

  • Handling:

    • When weighing the solid compound, do so within the fume hood to contain any dust.

    • Handle the compound with care to avoid creating dust.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of the compound tightly closed when not in use.[2]

  • Spill Response:

    • In the event of a small spill, use an inert absorbent material such as sand or vermiculite to contain the solid.[8]

    • Carefully sweep the absorbed material into a designated waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing.

    • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

    • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration.[10] Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, absorbent pads) in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[11]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[11]

Disposal Procedure:

The primary method for the disposal of this type of chemical waste is incineration by a licensed waste disposal facility.[10]

Step-by-Step Disposal Protocol:

  • Ensure all waste containers are securely sealed and properly labeled with the full chemical name and associated hazards.

  • Store the waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Maintain a record of all disposed chemical waste as required by local and national regulations.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride, ensuring a secure laboratory environment for all.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride.
  • BenchChem. (2025, December). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride.
  • (2-methylpyridin-4-yl)
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]

  • (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. [Link]

  • Enamine. (n.d.).
  • Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6. [Link]

  • NextSDS. (n.d.). [1-(pyridin-2-yl)cyclopropyl]methanamine dihydrochloride — Chemical Substance Information. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.